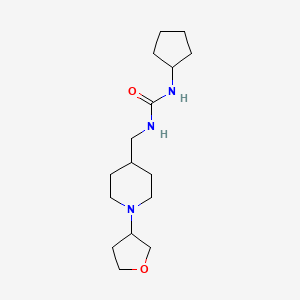

1-Cyclopentyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopentyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea” is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine, an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Molecular Structure Analysis

The molecular formula of “1-Cyclopentyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea” is C16H29N3O2, and its molecular weight is 295.427. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives, such as “1-Cyclopentyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea”, are involved in a variety of chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Urea as a Fertilizer and Environmental Impacts

Ureaform as a Slow Release Fertilizer : Ureaform (UF) is explored for its use as a slow-release nitrogen fertilizer, offering advantages in fertility management and reducing pollution. The decomposition of UF in soil is primarily mediated by microbial activity, dependent on the biological fertility of the soil and temperature. Its release rate is influenced by the solubility of its chains, ranging from methylene-diurea to tetramethylenepentaurea, highlighting the role of microbial diversity in its degradation and the minimal impact of pH and particle size on its performance (Alexander & Helm, 1990).

Urea in Medical Research

Urea Biosensors : The development of urea biosensors represents a significant application in medical and environmental fields. These biosensors, often incorporating enzyme urease, are designed for detecting and quantifying urea concentrations, which is crucial for diagnosing health conditions related to the malfunctioning of kidneys and other organs. Recent advancements have utilized various materials for enzyme immobilization, highlighting the interdisciplinary nature of this research and its potential for broad applications (Botewad et al., 2021).

Urea in Drug Design

Ureas in Drug Design : The hydrogen bonding capabilities of ureas make them integral in drug-target interactions. Research in this area has focused on the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Various urea derivatives have been studied for their biological activities, confirming the importance of the urea moiety in medicinal chemistry and its potential for therapeutic applications (Jagtap et al., 2017).

Urea in Biochemistry and Molecular Biology

Urea Metabolism and Regulation : Urea's role in microbial metabolism in aquatic systems has been reviewed, emphasizing its significance as a nitrogen source for primary producers. This review covers the biochemical and molecular aspects of urea metabolism, including urea transport, production, decomposition by urease and urea amidolyase, and the regulation of these processes. Insights into how genomic data can advance our understanding of urea's role in microbial ecology were also discussed, showcasing the compound's central role in nitrogen cycling and microbial growth (Solomon et al., 2010).

properties

IUPAC Name |

1-cyclopentyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2/c20-16(18-14-3-1-2-4-14)17-11-13-5-8-19(9-6-13)15-7-10-21-12-15/h13-15H,1-12H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCMJPUPYLEVDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2CCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)